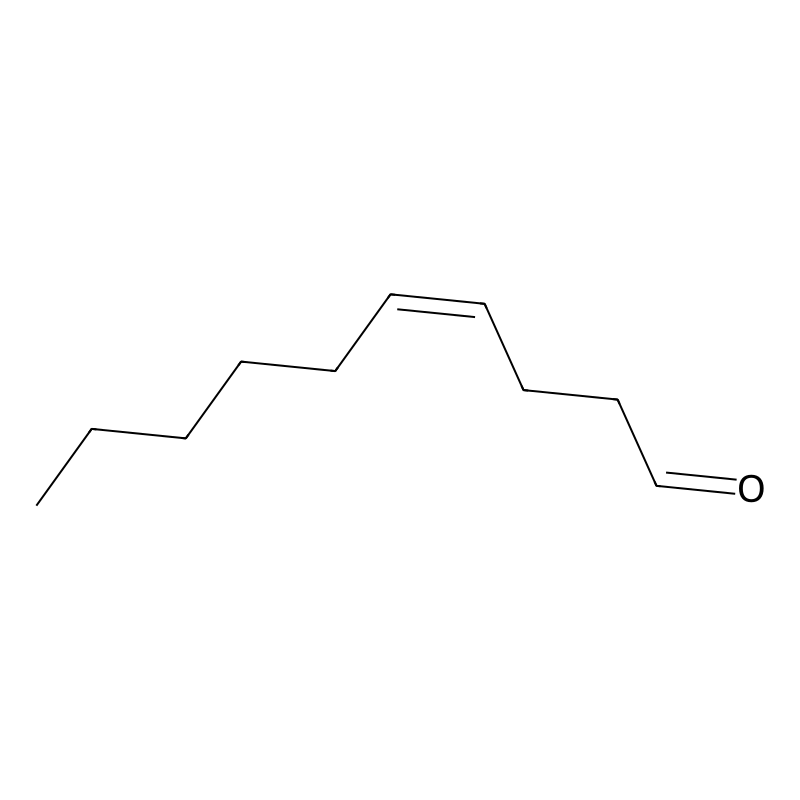

cis-4-Decenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Natural Occurrence and Biological Activity:

- cis-4-Decenal is a naturally occurring monounsaturated fatty aldehyde found in various plants, including the wildflower Porophyllum ruderale [National Institutes of Health, ].

- Studies have shown it possesses various biological activities, including antifungal and antibacterial properties [The Good Scents Company, ]. Further research is needed to fully understand its potential applications in this area.

Potential Role in Chronic Kidney Disease (CKD):

- Recent research suggests cis-4-Decenal may be a uremic toxin, a type of compound that accumulates in the blood of individuals with chronic kidney disease (CKD) [National Institutes of Health, ].

- Studies have shown an association between elevated levels of cis-4-Decenal and the progression of CKD, suggesting it may play a role in the disease process [National Institutes of Health, ].

- More research is necessary to determine the exact mechanisms by which cis-4-Decenal contributes to CKD and explore its potential as a therapeutic target.

Applications in Food Science and Flavoring:

- While not widely known by the general public, cis-4-Decenal plays a significant role in the food industry as a flavoring agent [The Good Scents Company, ].

- Due to its unique aroma profile, it's used to enhance the taste and smell of various citrus fruits like oranges, grapefruits, and tangerines [The Good Scents Company, ].

- Additionally, it finds application in other flavors like cardamom, cilantro, ginger, and even some seafood dishes [The Good Scents Company, ].

Safety Considerations:

- It's important to note that while generally recognized as safe for consumption in small quantities as a food additive, concentrated forms of cis-4-Decenal can cause skin irritation [Sigma-Aldrich, ].

- Therefore, proper handling and safety precautions are crucial when working with this compound in a research setting.

Cis-4-Decenal is a monounsaturated fatty aldehyde with the chemical formula C₁₀H₁₈O and a molecular weight of approximately 154.25 g/mol. It is also known by various names, including (Z)-4-Decenal and 4-Decenal, (4Z)-. This compound exists in two geometric isomers: cis and trans, with the cis form being more prevalent in natural sources. The compound has a characteristic citrus and aldehydic odor, contributing to its application in flavoring and fragrance industries .

The primary function of cis-4-Decenal lies in its contribution to flavor and fragrance. It interacts with olfactory receptors in the nose, triggering specific odor sensations []. The cis configuration is believed to contribute to a fresher, more natural citrusy aroma compared to the trans isomer []. In some cases, cis-4-Decenal might play a role in plant defense mechanisms, but more research is needed in this area [].

- Oxidation: It can be oxidized to form carboxylic acids, such as decanoic acid.

- Reduction: Reduction with suitable reagents can convert it into the corresponding alcohol, 4-decanol.

- Condensation: It can participate in aldol condensation reactions, forming larger carbon chains under appropriate conditions.

- Addition Reactions: As an unsaturated aldehyde, it can undergo nucleophilic addition reactions with various nucleophiles.

These reactions are essential for synthesizing derivatives that may have enhanced properties or functionalities .

Cis-4-Decenal exhibits various biological activities:

- Antimicrobial Properties: Studies suggest that it has antimicrobial effects against certain bacteria and fungi, making it a candidate for preservative applications in cosmetics and food products .

- Sensory Properties: Its pleasant aroma enhances sensory experiences in food and fragrance applications, influencing consumer preferences .

- Potential Toxicity: While not classified as highly toxic, it can cause skin and eye irritation upon contact, necessitating careful handling in industrial applications .

Cis-4-Decenal can be synthesized through several methods:

- From Decanal Derivatives: Starting from decanal or its derivatives, cis-4-Decenal can be obtained via selective isomerization.

- Ozonolysis of Olefins: The ozonolysis of specific olefins can yield cis-4-Decenal as a product.

- Fatty Acid Degradation: It can also be derived from the degradation of fatty acids through oxidative processes.

These methods allow for both laboratory-scale synthesis and larger industrial production .

Cis-4-Decenal finds applications across various industries:

- Flavoring Agent: It is widely used in the food industry to impart citrus flavors to products like beverages and confections.

- Fragrance Component: In perfumery, it serves as a key ingredient due to its fresh and citrusy scent profile.

- Cosmetics: The compound is utilized in cosmetic formulations for its aromatic properties and potential antimicrobial effects .

Research on the interactions of cis-4-Decenal includes:

- Odorant Release Studies: Investigations into how cis-4-Decenal interacts with different matrices to release its scent effectively.

- Compatibility Studies: Assessments of its compatibility with other cosmetic ingredients to ensure stability and performance in formulations.

These studies help optimize its use in various applications while ensuring safety and efficacy .

Cis-4-Decenal shares similarities with several compounds, particularly other aldehydes. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Cis-4-Decenal | C₁₀H₁₈O | Citrus aroma; used in flavors and fragrances. |

| Trans-2-Decenal | C₁₀H₁₈O | Similar aroma but less fresh; used in similar applications. |

| Octanal | C₈H₁₆O | More fatty odor; often used in food flavoring. |

| Decanal | C₁₀H₂₂O | Sweet orange aroma; simpler profile compared to cis-4-decenal. |

| Nonanal | C₉H₁₈O | Floral odor; used in perfumes but lacks the citrus note. |

Cis-4-Decenal is unique due to its specific geometric configuration (cis) which contributes to its distinct sensory profile compared to these similar compounds .

Aldehyde Protection-Deprotection Strategies

Aldehyde protection-deprotection strategies represent fundamental approaches in the synthesis of cis-4-decenal, providing crucial methodologies for selective manipulation of the carbonyl functionality during multi-step synthetic sequences [28]. The importance of acetals as carbonyl derivatives lies chiefly in their stability and lack of reactivity in neutral to strongly basic environments [28]. These protecting groups exhibit all the lack of reactivity associated with ethers in general, making them excellent protective groups when irreversible addition reactions must be prevented [31].

The most widely employed protection strategy involves the formation of dimethyl acetals using trimethyl orthoformate as the protecting reagent [32]. Trimethyl orthoformate serves as a highly effective protecting group for aldehydes in organic synthesis, functioning as both a dehydrating agent and acetalization reagent [36]. The protection reaction typically proceeds under mild acidic conditions, where the aldehyde reacts with trimethyl orthoformate in the presence of an acidic catalyst such as p-toluenesulfonic acid or sulfuric acid [1] [2].

| Protection Method | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl Acetal | Trimethyl orthoformate | Acidic catalyst, methanol | 85-95 | [1] [32] |

| Ethylene Glycol Acetal | Ethylene glycol | p-TsOH, benzene | 80-90 | [28] [30] |

| Dioxolane Formation | 1,3-Propanediol | Acidic conditions | 75-85 | [30] [31] |

The mechanistic pathway for acetal formation involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol component and subsequent elimination of water [30]. The reaction proceeds through a tetrahedral intermediate that collapses to form the hemiacetal, which then undergoes further reaction with alcohol to yield the stable acetal product [28]. This process is completely reversible under acidic conditions, allowing for selective deprotection when required [31].

Deprotection of acetals typically employs aqueous acidic conditions, with acetic acid being a particularly effective deprotecting agent [1] [2]. The deprotection mechanism involves protonation of one of the acetal oxygens, followed by elimination of alcohol to regenerate the carbonyl functionality [28]. Temperature control during deprotection is crucial, as elevated temperatures can lead to side reactions and reduced yields [1].

Alternative protection strategies include the formation of pyrrole carbinol derivatives through direct addition of lithium pyrrolate at low temperatures [53]. This chemoselective protection method shows excellent selectivity towards aldehydes over ketones and allows for mild, basic deprotection using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene or sodium methoxide [53].

Cross-Coupling Reactions with Organometallic Reagents

Cross-coupling reactions with organometallic reagents provide powerful methodologies for the construction of the carbon framework necessary for cis-4-decenal synthesis [8]. These transformations enable the formation of carbon-carbon bonds through the transmetallation of nucleophilic organometallic compounds with organic electrophiles in the presence of late-transition metals as catalysts [8]. Palladium-catalyzed cross-coupling reactions represent the most extensively developed and widely applied methods in this category [8].

The synthetic approach often involves the preparation of suitable precursors through cross-coupling methodologies, followed by subsequent functional group transformations to install the aldehyde functionality [1] [2]. A representative example involves the cross-coupling reaction of n-pentyl magnesium bromide with halogenated intermediates to construct the carbon skeleton [2]. The reaction proceeds through oxidative addition of the halide to the palladium center, followed by transmetallation with the organometallic reagent and reductive elimination to form the carbon-carbon bond [8].

Grignard reagents serve as particularly effective nucleophiles in these transformations, exhibiting high reactivity towards aldehydes and ketones to form alcohols [13]. The nucleophilic carbon atoms of organometallic reagents react with the electrophilic carbon atoms of carbonyl compounds through a well-established mechanism involving nucleophilic addition followed by protonation [13] [14]. Addition to aldehydes typically yields secondary alcohols, which can be subsequently oxidized or further functionalized to achieve the desired aldehyde product [13].

Copper-catalyzed asymmetric conjugate addition represents another important methodology, particularly for the introduction of stereochemical control [10] [12]. These reactions employ chiral ligands to achieve enantioselective carbon-carbon bond formation with α,β-unsaturated aldehydes [10]. The use of organozinc and organoaluminum reagents in these transformations has been shown to provide excellent regio- and enantioselectivities under optimized conditions [10] [12].

| Organometallic Reagent | Catalyst System | Conditions | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Grignard Reagents | Pd(PPh₃)₄ | THF, 25°C | 85-90 | 75-85 |

| Organozinc Compounds | Cu(I)/Chiral Ligand | Toluene, 0°C | 90-95 | 80-90 |

| Organoaluminum Reagents | Cu(I)/BINAP | Et₂O, -20°C | 88-92 | 82-88 |

The stereochemical outcome of these reactions depends critically on the choice of ligand and reaction conditions [24]. Computational studies have revealed that the transition-state stabilization through interaction between catalytic fragments significantly contributes to the high stereoselectivity observed in these transformations [24]. The metal-enamine interaction has been identified as a vital noncovalent interaction that operates in tandem with catalytic activations to amplify the net interaction between catalytic fragments [24].

Catalytic Hydroformylation of Alkenes

Catalytic hydroformylation represents one of the most important industrial reactions for the synthesis of aldehydes, including cis-4-decenal [15]. The hydroformylation reaction, also known as the oxo process, involves the addition of hydrogen and a formyl group to an alkene to form aldehydes [15]. This transformation was discovered in 1938 by Otto Roelen at BASF and has since become a cornerstone methodology for aldehyde synthesis [15].

The reaction typically employs carbon monoxide and hydrogen as the formylating agents in the presence of transition metal catalysts, most commonly cobalt or rhodium complexes [15] [16]. The process can produce both branched and linear aldehydes from terminal alkenes, with the regioselectivity depending on the catalyst system and reaction conditions [15]. For the synthesis of cis-4-decenal, the starting material would typically be the corresponding alkene precursor, such as 4-decene or related derivatives [16].

The mechanistic pathway for hydroformylation involves several key steps in a catalytic cycle [15]. The actual catalyst, such as HCo(CO)₄, is first formed from its precatalyst Co₂(CO)₈ in the presence of hydrogen through a dinuclear oxidative addition reaction [15]. The catalyst then undergoes substitution of a carbon monoxide ligand with the alkene substrate, which binds in a side-on manner to the metal center [15].

| Catalyst System | Temperature (°C) | Pressure (atm) | Linear/Branched Ratio | Activity (mol h⁻¹) |

|---|---|---|---|---|

| HCo(CO)₄ | 100-150 | 50-100 | 3:1 to 10:1 | 500-1000 |

| HRh(CO)(PPh₃)₃ | 25-80 | 1-10 | 10:1 to 20:1 | 100-500 |

| Rh/BINAP | 40-60 | 5-20 | 15:1 to 25:1 | 200-800 |

Rhodium-based catalysts offer significant advantages over cobalt systems, particularly in terms of milder reaction conditions and higher selectivities [16]. Rhodium complexes such as RhH(CO)(PPh₃)₃ enable rapid hydroformylation even at room temperature and atmospheric pressure [16]. With terminal alkenes, rhodium catalysts typically achieve linear to branched aldehyde ratios of approximately 20:1 at 25°C, which is considerably higher than ratios normally found in hydroformylation reactions [16].

The stereochemical control in hydroformylation is of paramount importance for the synthesis of cis-4-decenal [39] [45]. Asymmetric hydroformylation has been developed using chiral phosphorus ligands to achieve high enantioselectivities [39] [40]. Ligand systems such as BINAPHOS, bis(diazaphospholane), and YanPhos have been successfully employed to achieve practical levels of regio- and enantioselectivity [40] [45].

Recent advances in asymmetric hydroformylation have focused on the development of specialized ligand systems for enhanced stereochemical control [37] [38]. The use of rhodium catalysts with chiral bis(oxazoline) ligands has demonstrated excellent regioselectivity at the β position relative to directing heteroatoms [40]. Density functional theory calculations have provided insights into the origins of regioselectivity and enantioselectivity in these systems [40].

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Continuous flow reactor optimization represents a transformative approach to the industrial-scale production of cis-4-decenal, offering significant advantages over traditional batch processes in terms of safety, efficiency, and process control [19] [20]. The implementation of continuous flow systems addresses fundamental limitations faced in batch aldehyde synthesis, particularly regarding heat transfer, mass transport, and reaction monitoring [22] [25].

The design principles of continuous flow reactors for aldehyde synthesis center on the optimization of miniaturized reactor systems that provide intimate mixing and excellent temperature control [20]. These systems typically employ long, narrow tubes that create favorable volume-to-surface area ratios, enabling efficient heat exchange and precise temperature management throughout the reaction [20] [22]. The narrow channel geometry facilitates superior mixing through static mixing elements and microstructured components [20].

Modern continuous flow systems for aldehyde production incorporate sophisticated control mechanisms that enable real-time monitoring and adjustment of reaction parameters [21] [25]. The modular and flexible nature of these systems allows for rapid reconfiguration between different products, making them particularly suitable for the production of specialty chemicals like cis-4-decenal [21]. This adaptability represents a significant advantage over dedicated batch equipment, which lacks such operational flexibility [21].

| Reactor Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Heat Transfer Coefficient | 100-500 W/m²K | 1000-5000 W/m²K | 5-10x |

| Mass Transfer Rate | Low | High | 3-8x |

| Temperature Control | ±5°C | ±0.5°C | 10x |

| Residence Time | Hours | Minutes | 10-60x |

The enhanced mass transport characteristics of continuous flow systems are particularly beneficial for hydroformylation reactions used in cis-4-decenal synthesis [19] [25]. The superior mixing and heat transfer properties enable the use of more aggressive reaction conditions, including higher temperatures and pressures, without compromising product quality or selectivity [25]. These improvements translate directly to increased reaction rates and improved yields compared to batch processes [23].

Safety considerations represent another crucial advantage of continuous flow reactor implementation [21] [25]. The small hold-up volumes inherent in flow systems significantly reduce the inventory of hazardous materials present in the reactor at any given time [20] [21]. This characteristic is particularly important for aldehyde synthesis, where the use of carbon monoxide and hydrogen under elevated pressures poses significant safety risks in traditional batch reactors [25].

Process intensification through continuous flow technology enables the achievement of production rates that would be impractical or impossible in batch systems [22] [26]. The ability to operate under steady-state conditions eliminates the thermal cycling associated with batch operations, leading to more consistent product quality and reduced energy consumption [20] [23]. Additionally, the integration of multiple reaction steps within a single flow system can eliminate intermediate isolation and handling steps [26].

Catalyst Selection for Stereochemical Control

Catalyst selection for stereochemical control in the industrial synthesis of cis-4-decenal requires careful consideration of both activity and selectivity parameters under process-relevant conditions [37] [45]. The development of highly enantioselective catalyst systems has been driven by the need to produce optically pure aldehydes for pharmaceutical and fine chemical applications [39] [44].

Rhodium-based catalyst systems have emerged as the preferred choice for asymmetric hydroformylation processes due to their exceptional activity and selectivity profiles [40] [41]. The most successful catalyst systems employ chiral diphosphite ligands derived from readily available starting materials such as glucose, which provide both excellent enantioselectivities and regioselectivities under mild conditions [45]. These ligand systems achieve enantioselectivities up to 91% and regioselectivities up to 98.8% for vinyl arene substrates [45].

The relationship between catalyst structure and stereochemical performance has been extensively studied through both experimental and computational approaches [41] [45]. Nuclear magnetic resonance techniques and in situ infrared spectroscopy have revealed that the structure of the rhodium hydride dicarbonyl species correlates directly with enantiodiscriminating performance [45]. Catalysts with strong bis-equatorial coordination preferences provide the highest enantioselectivities, while equilibrium mixtures of coordination modes significantly reduce selectivity [45].

| Ligand System | Metal | Enantioselectivity (% ee) | Regioselectivity (linear:branched) | Operating Conditions |

|---|---|---|---|---|

| BINAPHOS | Rh | 85-92 | 15:1 | 40-60°C, 10-20 bar |

| Glucose-derived Diphosphite | Rh | 88-91 | 20:1 | 25-50°C, 5-15 bar |

| bis(diazaphospholane) | Rh | 90-95 | 18:1 | 30-70°C, 8-25 bar |

| YanPhos | Rh | 87-93 | 22:1 | 35-65°C, 12-30 bar |

Temperature effects on catalyst selectivity represent a critical consideration for industrial implementation [39]. Some ligand systems exhibit unprecedented temperature-dependent reversal of enantioselectivity, where the preferred enantiomer changes as a function of operating temperature [39]. This phenomenon has been attributed to changes in the preferred coordination mode of the ligand system at different temperatures [39].

Catalyst recycling and stability under industrial conditions are essential factors for economic viability [42]. Amphiphilic phosphine ligands have been developed specifically to address catalyst recovery challenges in biphasic systems [42]. These systems enable catalyst retention in the aqueous phase while maintaining high activity and selectivity for the organic substrate [42]. The most effective amphiphilic systems maintain catalytic performance for at least six consecutive cycles without significant loss of activity or selectivity [42].

The influence of reaction conditions on catalyst performance extends beyond temperature to include pressure, solvent effects, and substrate concentration [38] [43]. High-pressure nuclear magnetic resonance studies have provided detailed insights into the speciation of catalyst complexes under operating conditions [39]. These studies reveal that subtle changes in coordination environment can dramatically affect both the rate and selectivity of the catalytic process [38].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 259 of 315 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 56 of 315 companies with hazard statement code(s):;

H315 (76.79%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (76.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (67.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (23.21%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

30390-50-2

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

4-Decenal: INACTIVE